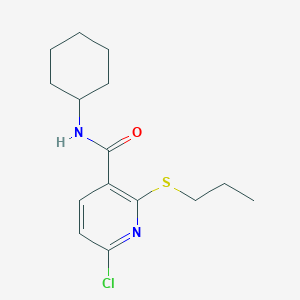
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide
Übersicht
Beschreibung
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide is a synthetic organic compound belonging to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 6th position, a cyclohexyl group attached to the nitrogen atom, a propylsulfanyl group at the 2nd position, and a carboxamide group at the 3rd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and cyclohexylamine.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable propylthiol reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate carboxylic acid derivative and a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran under reflux conditions.
Substitution: Amines or thiols; typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and modulating their signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-N-cyclohexyl-2-(propylthio)nicotinamide can be compared with other similar compounds, such as:
6-chloro-N-(3-chlorophenyl)pyridine-3-carboxamide: Differing in the substitution pattern on the pyridine ring and the nature of the substituents.
N-cyclohexyl-2-propylsulfanyl-pyridine-3-carboxamide: Lacking the chloro group at the 6th position.
2-propylsulfanyl-pyridine-3-carboxamide: Lacking both the chloro group and the cyclohexyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H21ClN2OS |
|---|---|
Molekulargewicht |
312.9 g/mol |
IUPAC-Name |
6-chloro-N-cyclohexyl-2-propylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C15H21ClN2OS/c1-2-10-20-15-12(8-9-13(16)18-15)14(19)17-11-6-4-3-5-7-11/h8-9,11H,2-7,10H2,1H3,(H,17,19) |
InChI-Schlüssel |
FAIFAQXQGYRLLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=C(C=CC(=N1)Cl)C(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













